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This application note summarizes the therapeutic rationale, key clinical findings, and predictive biomarkers

for the combination of alisertib and paclitaxel in the treatment of relapsed or refractory SCLC.

Therapeutic Rationale and Mechanism of Action

Alisertib is a selective, small-molecule inhibitor of Aurora A kinase (AKA), a serine/threonine kinase that

is highly expressed during the G2/M transition in the cell cycle and is essential for centrosome maturation

and spindle assembly [1]. The overexpression of AKA is observed in many solid tumors and can lead to

chromosomal instability [1]. By inhibiting AKA, alisertib disrupts mitotic progression, leading to mitotic

catastrophe and apoptosis in cancer cells [1].

Paclitaxel, a taxane, stabilizes microtubules to disrupt normal mitotic function [1]. The combination with

alisertib is hypothesized to create synergistic lethality by concurrently targeting different phases of mitosis,

potentially overcoming resistance to single-agent chemotherapy [2] [1].

Summary of Clinical Efficacy

A randomized, double-blind Phase II study (NCT02038647) investigated paclitaxel plus alisertib versus

paclitaxel plus placebo as second-line therapy for SCLC [2].
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Table 1: Primary Efficacy Outcomes from the Phase II Study (NCT02038647) [2]

Outcome Measure
Alisertib/Paclitaxel
(n=89)

Placebo/Paclitaxel
(n=89)

Hazard Ratio
(HR)

P-value

Median PFS (ITT) 3.32 months 2.17 months HR = 0.77 p =
0.113

Median PFS
(Corrected)

Not Reported Not Reported HR = 0.71 p =
0.038

Grade ≥3 Adverse
Events

67% (58 patients) 22% (25 patients) - -

While the primary analysis of Progression-Free Survival (PFS) in the intent-to-treat (ITT) population

showed a trend but was not statistically significant, a pre-specified corrected analysis revealed a significant

improvement with the alisertib combination [2]. Overall survival (OS) signals were also observed in

biomarker-defined subgroups [2].

Predictive Biomarkers for Patient Stratification

Research indicates that specific genetic alterations can identify patients who derive significant benefit from

alisertib therapy.

Table 2: Efficacy in Biomarker-Defined Subgroups [2]

Patient Subgroup
Median PFS:
Alisertib/Paclitaxel

Median PFS:
Placebo/Paclitaxel

Hazard
Ratio (HR)

P-value

Cell Cycle Regulator

Mutations*

3.68 months 1.80 months HR = 0.395 p =

0.0003

Overall Survival in
above subgroup

7.20 months 4.47 months HR = 0.427 p =

0.00085
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*Mutations in cell cycle regulator genes: CDK6, RBL1, RBL2, RB1 [2].

Additionally, high c-Myc protein expression and MYC/MYCN signaling activation have been identified

as potential positive predictors of response to alisertib and other mitotic inhibitors like BI-2536 (a PLK1

inhibitor) [2] [3].

Experimental Protocols

Protocol 1: Clinical Administration for Phase II Studies

This protocol is derived from the design of the NCT02038647 trial [2] [4].

1. Patient Population: Adults with histologically/cytologically confirmed SCLC who have progressed

after one prior platinum-based chemotherapy regimen. Patients should have an ECOG performance
status of 0 or 1.

2. Stratification Factors: Patients are stratified by:
Relapse type (Sensitive vs. Resistant/Refractory).

Presence of brain metastases.
3. Dosing Schedule (28-day cycles):

Alisertib: 50 mg orally, twice daily on Days 1-3, 8-10, and 15-17 [1].
Paclitaxel: 80 mg/m² intravenously on Days 1, 8, and 15 [2].

4. Premedication for Paclitaxel: Standard premedication (e.g., dexamethasone, diphenhydramine,
and an H2 antagonist) should be administered to prevent hypersensitivity reactions.

5. Dose Modifications: Dose reductions or delays are required for toxicity management, particularly
for hematologic toxicities like neutropenia and thrombocytopenia [2].

Protocol 2: Assessment of Predictive Biomarkers

This protocol outlines methods for evaluating biomarkers correlated with treatment response in the Phase II

study [2] [3].

1. Circulating Tumor DNA (ctDNA) Analysis:
Sample Collection: Collect plasma samples from patients at baseline.
Genetic Analysis: Use next-generation sequencing (NGS) panels to profile mutations in key

cell cycle regulator genes (RB1, RBL1, RBL2, CDK6).
2. Tumor Tissue Immunohistochemistry (IHC):
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Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Staining and Scoring: Perform IHC staining for c-Myc protein. Expression levels are scored
by pathologists, with a pre-defined cutoff for high expression.

3. Functional Validation of MYC/MYCN Signaling:
Gene Set Enrichment Analysis (GSEA): Analyze RNA-seq data from patient-derived samples

or cell lines to identify enrichment of MYC/MYCN target gene sets [3].
In Vitro Sensitivity Assays: Use loss-of-function (siRNA) and gain-of-function (ectopic

expression) experiments in SCLC cell lines to correlate MYC/MYCN and RAD51 expression
levels with the half-maximal inhibitory concentration (IC50) of alisertib and related inhibitors [3].

Signaling Pathway and Rationale for Combination

The following diagram illustrates the synergistic mechanism of targeting AURKA with alisertib alongside

paclitaxel, and how biomarkers influence the treatment response.
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Mechanism of Alisertib and Predictive Biomarkers

Color Legend
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Safety and Tolerability Profile

The combination of alisertib and paclitaxel is associated with a significant toxicity burden that requires

careful management [2].
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Hematologic Toxicity: Neutropenia was the most common Grade ≥3 adverse event. Routine blood

monitoring and dose modifications are essential.
Non-Hematologic Toxicity: Common side effects include fatigue, nausea, and diarrhea.

Serious Adverse Events: The Phase II study reported four treatment-related deaths in the
alisertib/paclitaxel arm compared to zero in the control arm, highlighting the need for vigilant patient

monitoring [2].

Conclusion and Future Directions

The combination of alisertib and paclitaxel represents a mechanistically rational strategy for second-line

SCLC treatment. The clinical efficacy is particularly pronounced in a molecularly defined subset of patients

characterized by mutations in cell cycle regulators and high c-Myc/MYCN expression. Future efforts

should focus on:

Prospective validation of these biomarkers in clinical trials.

Exploring strategies to manage hematologic toxicity, such as growth factor support.
Investigating alisertib in combinations with other novel targeted agents.
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lung-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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